4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
Description
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Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-13-11-16(12-14(2)19(13)22-6)18(21)15-7-9-17(10-8-15)20(3,4)5/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKLIFZCYORDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160142 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-51-8 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Influence of Substitution on the Photophysical Properties of Benzophenones: An In-depth Technical Guide
This guide provides an in-depth exploration of the photophysical properties of substituted benzophenones, a class of aromatic ketones pivotal to advancements in photochemistry, materials science, and drug development. Renowned for their high efficiency in forming triplet excited states, benzophenones serve as versatile tools as photoinitiators, triplet sensitizers, and UV absorbers.[1][2] This document delves into the fundamental principles governing their behavior upon light absorption and elucidates how targeted chemical modifications can modulate these properties for specific applications. We will explore the theoretical underpinnings, present key photophysical data, and provide detailed experimental protocols for the characterization of these fascinating molecules.
The Photophysical Keystone: Understanding the Benzophenone Core
Upon absorption of ultraviolet (UV) light, benzophenone undergoes a series of rapid and efficient electronic transitions. The journey begins with the excitation of an electron from the ground state (S₀) to an excited singlet state (S₁ or higher). For benzophenone, the lowest energy absorption band, which is relatively weak, corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).[3] A more intense absorption at shorter wavelengths is attributed to a π→π* transition within the aromatic system.[4]
The true utility of benzophenone lies in its remarkably efficient intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[1] This high quantum yield of triplet formation (approaching unity) is the cornerstone of benzophenone's utility in photochemistry.[5] The triplet state, with its two unpaired electrons and longer lifetime compared to the singlet state, is a potent chemical species capable of initiating a variety of photochemical reactions, including hydrogen abstraction and energy transfer.[1][5]
The photophysical pathways of benzophenone can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.
Figure 1: A simplified Jablonski diagram for benzophenone illustrating the key photophysical processes.
The Power of Substitution: Tailoring Photophysical Properties
The introduction of substituents onto the phenyl rings of the benzophenone scaffold provides a powerful means to modulate its photophysical and photochemical behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct electronic effects that can alter the energies of the n→π* and π→π* states, influence the rate of intersystem crossing, and modify the reactivity of the resulting triplet state.
The Role of n→π* and π→π* States
In many substituted benzophenones, the lowest excited singlet state (S₁) has n→π* character, while a higher-energy π→π* state (S₂) is also present. The relative energies of these states are crucial in determining the photophysical outcome. Efficient intersystem crossing is often favored when the S₁(n→π) and a nearby triplet state, typically T₁(n→π) or a higher T₂(π→π*) state, are close in energy.
The nature of the substituent can invert the ordering of the n→π* and π→π* states. For instance, strong electron-donating groups can lower the energy of the π→π* transition, potentially making it the lowest excited singlet state. This can have a profound impact on the photophysics, as the rate of intersystem crossing from a ¹(π,π) state to a ³(n,π) state is generally slower than from a ¹(n,π*) state.
Hammett Correlation: A Quantitative Approach
The electronic influence of substituents on the photoreduction kinetics of benzophenones can be quantitatively assessed using a Hammett plot. A good correlation is often observed between the rate of photoreduction and the Hammett σ parameter of the substituent, providing a predictive tool for designing benzophenone derivatives with specific photochemical reactivities.[6][7]
A Comparative Analysis of Substituted Benzophenones
The following table summarizes key photophysical data for a selection of para-substituted benzophenones, illustrating the impact of different functional groups on their absorption and emission properties.
| Compound | Substituent (para-position) | λmax (nm) | ε (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet Lifetime (τT) (µs) | Solvent | Reference(s) |
| Benzophenone | -H | ~250 (π→π), ~340 (n→π) | ~20,000, ~150 | < 0.01 | 0.74 | ~5-10 | Acetonitrile | [4][6] |
| 4-Methylbenzophenone | -CH₃ | ~340 | ~150 | < 0.01 | ~0.85 | ~7 | Acetonitrile | [6] |
| 4-Methoxybenzophenone | -OCH₃ | ~330 | ~160 | 0.02 | ~0.7 | ~15 | Acetonitrile | [6] |
| 4-Chlorobenzophenone | -Cl | ~342 | ~140 | < 0.01 | ~0.88 | ~3 | Acetonitrile | [6] |
| 4,4'-Dimethoxybenzophenone | -OCH₃ | ~288 | ~25,000 | - | - | - | Ethanol | [8] |
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | -N(CH₃)₂ | ~365 | ~30,000 | ~0.02 | ~0.8 | - | Cyclohexane | [9] |
Note: The values presented are approximate and can vary depending on the solvent and experimental conditions. The molar extinction coefficient (ε) for the n→π transition is significantly lower than for the π→π* transition.*
Experimental Characterization: A Practical Guide
The elucidation of the photophysical properties of substituted benzophenones relies on a suite of spectroscopic techniques. This section provides detailed, step-by-step methodologies for the most common experimental workflows.
General Experimental Workflow
The characterization of a novel substituted benzophenone typically follows a structured workflow, beginning with basic spectroscopic analysis and progressing to more advanced time-resolved techniques.
Figure 2: A typical experimental workflow for the photophysical characterization of substituted benzophenones.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε) for the electronic transitions of the substituted benzophenone.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)
-
Substituted benzophenone sample
Protocol:
-
Solution Preparation:
-
Accurately weigh a small amount of the substituted benzophenone.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Perform serial dilutions to prepare a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200 - 500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Record the absorption spectrum for each of the prepared solutions, starting with the most dilute.
-
-
Data Analysis:
-
Identify the λmax values from the spectra.
-
Using the Beer-Lambert Law (A = εcl), calculate the molar extinction coefficient (ε) at each λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε (assuming a 1 cm path length).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of the substituted benzophenone.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (4-sided polished)
-
Volumetric flasks
-
Spectroscopic grade solvent
-
Substituted benzophenone sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Protocol:
-
Solution Preparation:
-
Prepare a dilute solution of the substituted benzophenone in the chosen solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (typically at the λmax of the n→π* or π→π* transition).
-
Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to a longer wavelength where emission is no longer observed).
-
-
Sample Measurement:
-
Record the fluorescence emission spectrum of the sample solution.
-
Record the fluorescence emission spectrum of the standard solution under identical conditions.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (Area_sample / Area_standard) * (η_sample² / η_standard²) where Φf is the fluorescence quantum yield, Area is the integrated emission intensity, and η is the refractive index of the solvent.
-
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τp) of the substituted benzophenone.
Materials:
-
Spectrofluorometer with a phosphorescence mode (pulsed lamp and gated detector)
-
Dewar flask for low-temperature measurements
-
Quartz phosphorescence sample tubes
-
Liquid nitrogen
-
Glass-forming solvent (e.g., ethanol, 2-methyltetrahydrofuran)
-
Substituted benzophenone sample
Protocol:
-
Solution Preparation:
-
Prepare a solution of the substituted benzophenone in a glass-forming solvent.
-
-
Sample Freezing:
-
Place the sample tube in the Dewar flask and slowly immerse it in liquid nitrogen to form a clear, rigid glass.
-
-
Instrument Setup:
-
Set the spectrofluorometer to phosphorescence mode.
-
Set the excitation wavelength.
-
Set the delay time and gate time to optimize the detection of the long-lived phosphorescence while minimizing prompt fluorescence.
-
-
Phosphorescence Spectrum Measurement:
-
Record the phosphorescence emission spectrum.
-
-
Phosphorescence Lifetime Measurement:
-
Set the emission wavelength to the phosphorescence maximum.
-
Measure the decay of the phosphorescence intensity over time after the excitation pulse.
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τp).
-
Transient Absorption Spectroscopy
Objective: To observe the absorption of the short-lived triplet state and determine its lifetime (τT).
Materials:
-
Transient absorption spectrometer (pump-probe setup)
-
Pulsed laser for excitation (pump beam)
-
Broadband light source for probing (probe beam)
-
Detector (e.g., CCD or photodiode array)
-
Sample cell
-
Solvent
-
Substituted benzophenone sample
Protocol:
-
Sample Preparation:
-
Prepare a solution of the substituted benzophenone with an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the triplet state.
-
-
Instrument Setup:
-
Align the pump and probe beams to overlap in the sample cell.
-
Set the delay line to scan through a range of time delays between the pump and probe pulses.
-
-
Data Acquisition:
-
Excite the sample with the pump pulse.
-
At various time delays after the pump pulse, measure the change in absorbance of the probe beam.
-
Collect transient absorption spectra at different time delays.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (corresponding to the triplet-triplet absorption) as a function of time.
-
Fit the decay of this signal to an exponential function to determine the triplet lifetime (τT).
-
Conclusion and Future Directions
The photophysical properties of substituted benzophenones are a rich and multifaceted area of study with significant implications for both fundamental and applied science. The ability to systematically tune their absorption, emission, and triplet state characteristics through synthetic modification has established them as indispensable tools in a wide array of applications, from organic synthesis to the development of advanced materials and therapeutics.[10][11]
Future research in this field will likely focus on the design of novel benzophenone derivatives with tailored properties for emerging technologies. This includes the development of more efficient photoinitiators for 3D printing and advanced coatings, the creation of highly sensitive photodynamic therapy agents for targeted cancer treatment, and the engineering of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[10] The continued synergy between experimental characterization and computational modeling will be crucial in accelerating the discovery and optimization of the next generation of substituted benzophenones.[11]
References
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Shah, J. H., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 18-24. [Link]
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SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. (2014). CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. [Link]
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Bas, E. E., Ulukan, P., Monari, A., & Aviyente, V. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(4), 635-649. [Link]
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Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
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Wang, C., et al. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Molecules, 26(11), 3273. [Link]
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Bas, E. E., Ulukan, P., Monari, A., & Aviyente, V. (2021). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ChemRxiv. [Link]
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Grigalevicius, S., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 17(4), 863. [Link]
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Adejoro, I. A., & Tella, A. C. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Trends in Applied Sciences Research, 11(3-4), 86-94. [Link]
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Bas, E. E., Ulukan, P., Monari, A., & Aviyente, V. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. [Link]
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Bas, E. E., Ulukan, P., Monari, A., & Aviyente, V. (2021). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Semantic Scholar. [Link]
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Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
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Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]
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Li, Y., et al. (2023). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Physical Chemistry Chemical Physics, 25(40), 27481-27489. [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
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Turek, A. M., et al. (2002). Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. The Journal of Physical Chemistry A, 106(25), 6046-6054. [Link]
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Zhang, X., et al. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. The Journal of Chemical Physics, 159(14), 144304. [Link]
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Awad, E., & El-Shall, M. S. (2016). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. RSC Advances, 6(10), 8345-8351. [Link]
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Grigalevicius, S., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy Of Carbonyls. [Link]
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Venkatraman, R. K., et al. (2021). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. The Journal of Physical Chemistry B, 125(3), 969-979. [Link]
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Tadesse, T. (2018). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Journal of Chemical and Pharmaceutical Research, 10(6), 66-73. [Link]
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Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]
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University of Regensburg. (n.d.). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]
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Evans, A. G., Evans, J. C., & Emes, P. J. (1971). Effect of solvent on the reactivity of the benzophenone free radical anion. Journal of the Chemical Society B: Physical Organic, 3, 443-445. [Link]
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The Royal Society of Chemistry. (2016). I. Transient Absorption Spectroscopy. [Link]
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Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
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University of Regensburg. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]
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Saltiel, J., et al. (1973). Photophysical studies on the benzophenones. Prompt and delayed fluorescences and self-quenching. Journal of the American Chemical Society, 95(9), 2795-2801. [Link]
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Schulman, E. M., & Walling, C. (1972). Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments. Science, 178(4056), 53-55. [Link]
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Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555(1-3), 1-13. [Link]
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An In-depth Technical Guide to the Electronic and Steric Effects in 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the intricate interplay between electronic and steric effects in the non-symmetrical benzophenone derivative, 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone. By synthesizing established principles of physical organic chemistry with data from analogous substituted benzophenones, this document elucidates the molecule's conformational preferences, electronic properties, and potential reactivity. We will explore the structural implications of the bulky tert-butyl group and the electronic modulation provided by the methoxy and dimethyl substituents. This guide also outlines robust experimental and computational workflows for the complete characterization of this and related compounds, offering a framework for future research and application in fields such as medicinal chemistry and materials science.
Introduction: The Architectural Nuances of Substituted Benzophenones
Benzophenone and its derivatives are a cornerstone in organic chemistry, finding applications as photoinitiators, UV blockers, and versatile scaffolds in medicinal chemistry.[1][2] The photochemical and photophysical properties of these aromatic ketones are profoundly dictated by the nature and position of substituents on their phenyl rings.[3][4] These substituents exert influence through a combination of electronic effects (both inductive and resonance) and steric effects, which together modulate the molecule's ground-state conformation, electronic structure, and subsequent reactivity.[5]
In this compound, we encounter a fascinating case of non-symmetrical substitution. One ring is endowed with a bulky, electron-donating tert-butyl group at the para-position. The other ring is decorated with three electron-donating groups: a methoxy group at the para-position and two methyl groups at the meta-positions relative to the carbonyl bridge. This specific arrangement creates a unique push-pull electronic environment and significant steric challenges that are the focus of this guide.
Molecular Architecture and Synthesis
While a dedicated synthetic procedure for this compound is not extensively documented in the literature, its synthesis can be confidently approached via a Friedel-Crafts acylation, a standard method for preparing benzophenones.[6]
Proposed Synthetic Workflow
The most logical synthetic disconnection involves the acylation of 2,6-dimethylanisole with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target molecule.
Causality Behind Experimental Choices:
-
Reactant Choice: 2,6-dimethylanisole is chosen as the nucleophile due to the activating nature of the methoxy and dimethyl groups. The acylation is expected to occur at the para-position to the strongly activating methoxy group.
-
Catalyst: Anhydrous AlCl₃ is a classic and effective Lewis acid for this transformation, activating the acyl chloride for electrophilic aromatic substitution.
-
Solvent: Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solubilizes the reactants and intermediates.[6]
Steric Effects: The Dominance of the tert-Butyl Group and Ortho Methyls
The three-dimensional structure of benzophenones is a delicate balance of conjugative stabilization, which favors planarity, and steric repulsion between the phenyl rings, which favors a twisted conformation. The dihedral angles (τ) between the planes of the two phenyl rings and the central carbonyl group are critical determinants of the molecule's properties.
In our target molecule, two major steric factors are at play:
-
The 4-tert-butyl group: While positioned at the para-position and thus not directly interacting with the other ring, its sheer bulk influences crystal packing and can have subtle long-range effects on the electronic nature of its parent ring.
-
The 3',5'-dimethyl groups: These ortho-substituents (relative to the point of attachment to the carbonyl) provide significant steric hindrance. This forces the 3',5'-dimethyl-4'-methoxyphenyl ring to twist out of the plane of the carbonyl group to a greater extent than an unsubstituted phenyl ring. This twisting has a profound impact on the electronic communication between this ring and the carbonyl π-system.[4]
This increased dihedral angle due to the ortho-methyl groups will disrupt the π-conjugation, which can be observed experimentally through UV-Vis spectroscopy.[4]
Electronic Effects: A Tale of Two Rings
The electronic character of this compound is defined by the electron-donating nature of all its substituents.
-
Ring A (4-tert-butylphenyl): The tert-butyl group is a weak electron-donating group through induction.
-
Ring B (3',5'-dimethyl-4'-methoxyphenyl): This ring is significantly more electron-rich. The para-methoxy group is a strong electron-donating group through resonance (a +R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant.[7] The two meta-methyl groups are weak electron-donating groups through induction.
This electronic arrangement leads to a polarization of the molecule, with higher electron density on the 3',5'-dimethyl-4'-methoxyphenyl ring. This has direct implications for its reactivity and electrochemical properties.
Experimental and Computational Characterization
A thorough understanding of the steric and electronic effects requires a multi-pronged approach, combining spectroscopic analysis, electrochemical measurements, and computational modeling.
Spectroscopic Analysis
| Technique | Expected Observations | Inference |
| ¹H NMR | Distinct aromatic signals for both rings. A singlet for the tert-butyl protons (~1.3 ppm). A singlet for the methoxy protons (~3.8 ppm). A singlet for the two methyl groups on the second ring. | Confirms the presence and connectivity of all functional groups. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (~195-197 ppm). Signals for quaternary carbons (e.g., C-O, C-tBu). Distinct aromatic carbon signals. | Elucidates the electronic environment of each carbon atom. |
| FT-IR | A strong C=O stretching vibration. The frequency will be slightly lower than that of unsubstituted benzophenone due to the electron-donating substituents.[8] | Provides information on the carbonyl bond strength, which is influenced by electronic effects. |
| UV-Vis Spectroscopy | Two main absorption bands are expected: a strong π → π* transition and a weaker, longer-wavelength n → π* transition.[9][10] Due to the steric hindrance from the ortho-methyl groups, the n → π* band may show a hypsochromic (blue) shift compared to a planar analogue, as the disruption of conjugation increases the energy of the transition.[4] | Probes the electronic transitions and provides evidence for the degree of conjugation in the molecule. |
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the electronic effects of substituents by measuring the reduction potentials of the benzophenone core.[11] Benzophenones typically undergo a one-electron reversible reduction to form a stable radical anion.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Analyte Solution: Dissolve ~0.002 mol dm⁻³ of the benzophenone derivative in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.[11]
-
Supporting Electrolyte: Add a supporting electrolyte, such as 0.100 mol dm⁻³ tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[11]
-
Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Data Acquisition: Record the cyclic voltammograms at various scan rates (e.g., 0.05, 0.1, 0.2 V/s) to assess the reversibility of the redox process.[11]
-
Internal Standard: It is best practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment.[11]
The electron-donating groups in this compound will increase the electron density on the carbonyl group, making it more difficult to reduce. Therefore, we predict its reduction potential will be more negative than that of unsubstituted benzophenone.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are invaluable for predicting the geometry and electronic properties of molecules like our target compound.[3][12]
Caption: A typical DFT workflow for analyzing substituted benzophenones.[12]
Key Computational Outputs:
-
Optimized Geometry: Provides precise bond lengths, bond angles, and, crucially, the dihedral angles between the rings and the carbonyl group.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is expected to correlate with the reduction potential. The HOMO-LUMO gap provides insight into the molecule's electronic stability and the energy of its electronic transitions.[12]
-
Molecular Electrostatic Potential (MEP) Map: Visualizes the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Synthesis of Findings: The Interplay of Effects
The combination of steric and electronic effects in this compound leads to a unique molecular entity.
-
Conformation: The steric clash induced by the 3',5'-dimethyl groups is the dominant factor determining the molecule's conformation. It will force the 3',5'-dimethyl-4'-methoxyphenyl ring into a significantly twisted conformation, disrupting conjugation with the carbonyl group. The 4-tert-butylphenyl ring will likely adopt a more moderately twisted conformation, typical for monosubstituted benzophenones.
-
Electronic Properties: Despite the disrupted conjugation, the powerful electron-donating effects of the methoxy and methyl groups make the carbonyl oxygen highly electron-rich and the carbonyl carbon less electrophilic. This will be reflected in a more negative reduction potential compared to less substituted benzophenones.[13]
-
Reactivity: The reduced electrophilicity of the carbonyl carbon suggests it will be less reactive towards nucleophiles. The electron-rich nature of the 3',5'-dimethyl-4'-methoxyphenyl ring makes it a likely site for electrophilic attack, should reaction conditions permit.
Conclusion and Future Directions
This compound serves as an excellent case study for dissecting the nuanced interplay of steric and electronic effects in complex organic molecules. The steric hindrance provided by the ortho-methyl groups dictates the molecular conformation, leading to a disruption of π-conjugation. Simultaneously, the array of electron-donating groups significantly modulates the electronic landscape, rendering the carbonyl group electron-rich.
For drug development professionals, understanding these effects is paramount. The conformation and electronic surface potential of a molecule govern its ability to bind to biological targets. For materials scientists, these properties influence crystal packing, photophysical behavior, and stability. This guide provides a foundational framework for the rational design and characterization of novel benzophenone derivatives with tailored properties. Future experimental work should focus on obtaining a single-crystal X-ray structure to definitively resolve the dihedral angles and validate the computational predictions presented herein.
References
- An electrochemical and computational chemistry study of substituted benzophenones. (2021). Electrochimica Acta. [URL not directly provided, but the study is referenced in other sources]
-
Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2022). MDPI. [Link]
-
Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. (2019). Comptes Rendus Chimie. [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. [Link]
-
Reduction potential of benzophenones (1–8) containing electron-donating... (n.d.). ResearchGate. [Link]
-
Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (n.d.). SciELO. [Link]
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with... (n.d.). ResearchGate. [Link]
-
Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. (2022). PMC. [Link]
-
Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. (2007). Semantic Scholar. [Link]
-
Benzophenone Photo-Electrochemistry. (1986). BASi. [Link]
-
Steric effects in the electronic spectra of substituted benzophenones. (1957). Spectrochimica Acta. [Link]
-
Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. (n.d.). ResearchGate. [Link]
-
The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. [Link]
-
UV-Visible Spectroscopy. (n.d.). MSU chemistry. [Link]
-
Steric and Stereoelectronic Effects in Organic Chemistry. (2016). ResearchGate. [Link]
-
Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023). JoVE. [Link]
-
Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. (2024). ACS Physical Chemistry Au. [Link]
-
Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. (2003). Monarch: Qucosa. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). [Source not specified, likely university course material]. [Link]
-
Capturing electronic substituent effect with effective atomic orbitals. (2025). RSC Publishing. [Link]
-
UV-Vis Spectroscopy. (n.d.). [Source not specified, likely university course material]. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Collection - Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. (n.d.). Figshare. [Link]
-
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (2025). MDPI. [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). PMC. [Link]
-
Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Sci-Hub. Steric effects in the electronic spectra of substituted benzophenones / Spectrochimica Acta, 1957 [sci-hub.jp]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. prepchem.com [prepchem.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 11. Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for using 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
Executive Summary & Mechanistic Insight
4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone (hereafter referred to as Rexinoid-BP ) is a specialized lipophilic small molecule belonging to the class of benzophenone-derived retinoid mimics . Unlike classical retinoids (e.g., all-trans retinoic acid) which possess a polyene chain susceptible to isomerization and oxidation, Rexinoid-BP utilizes a benzophenone scaffold to restrict conformational flexibility while maintaining high affinity for the Retinoid X Receptor (RXR) ligand-binding pocket (LBP).
Key Applications:
-
Selective RXR Agonism: The 3,5-dimethyl-4-methoxy motif mimics the trimethylcyclohexenyl ring of rexinoids, driving receptor homodimerization or heterodimerization (e.g., RXR-PPARγ).
-
Photo-Affinity Labeling: The benzophenone carbonyl group serves as an intrinsic pharmacophore and a photo-activatable crosslinker. Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a covalent bond with proximal amino acid residues (typically Methionine or Leucine) within the LBP, allowing for precise mapping of ligand-receptor interactions.
Chemical Properties & Handling Protocols
Safety Warning: This compound is a potent bioactive agent and a UV-activatable crosslinker. All manipulations must be performed under yellow light or low-light conditions to prevent premature photo-activation.
| Property | Specification |
| Molecular Formula | C₂₀H₂₄O₂ |
| Molecular Weight | 296.41 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>25 mM), Water (Insoluble) |
| λmax (Activation) | ~350–360 nm (n-π* transition) |
| Storage | -20°C, Desiccated, Dark (Amber Vials) |
Protocol 2.1: Stock Solution Preparation
-
Weigh 2.96 mg of Rexinoid-BP in a distinct, anti-static weighing boat.
-
Transfer to an amber glass vial (avoid plastic, as lipophilic compounds may leach).
-
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock .
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50 µL volumes in amber PCR tubes. Store at -80°C.
-
Note: Avoid repeated freeze-thaw cycles. Discard aliquots after 3 uses.
-
Biological Application: RXR Transactivation Assay
This protocol validates the functional activity of Rexinoid-BP as an agonist using a luciferase reporter system in HEK293 cells.
Materials
-
Cell Line: HEK293T (ATCC CRL-3216).
-
Plasmids: pSG5-hRXRα (Receptor), pTK-CRBPII-Luc (Reporter containing RXR Response Elements), pRL-CMV (Renilla control).
-
Reagent: Lipofectamine 3000 or FuGENE HD.
-
Assay Media: DMEM + 10% Charcoal-Stripped FBS (cs-FBS) (to remove endogenous retinoids).
Step-by-Step Methodology
-
Seeding: Plate HEK293T cells in 96-well white-walled plates at 20,000 cells/well in DMEM + 10% cs-FBS. Incubate for 24 hours.
-
Transfection:
-
Prepare transfection mix: 50 ng RXRα plasmid + 50 ng Luciferase Reporter + 5 ng Renilla plasmid per well.
-
Add transfection reagent according to manufacturer ratio (typically 3:1 reagent:DNA).
-
Incubate for 16–24 hours.
-
-
Treatment:
-
Dilute Rexinoid-BP 10 mM stock in DMEM + cs-FBS to generate a serial dilution curve (1 nM to 10 µM).
-
Control: Use Bexarotene (1 µM) as a positive control and DMSO (0.1%) as vehicle.
-
Apply 100 µL of diluted compound to cells.
-
CRITICAL: Perform this step in low light to prevent photo-crosslinking, which would permanently lock the receptor and alter kinetics.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Add Firefly Luciferase substrate and measure luminescence.
-
Add Stop & Glo (Renilla) substrate and measure luminescence.
-
-
Analysis: Normalize Firefly/Renilla ratios. Fit data to a sigmoidal dose-response curve (4-parameter logistic) to calculate EC₅₀.
Biochemical Application: Photo-Affinity Labeling
This protocol utilizes the benzophenone moiety to covalently crosslink the ligand to the RXR ligand-binding domain (LBD), enabling structural validation via Mass Spectrometry.
Mechanism of Action
Upon UV irradiation (350–360 nm), the benzophenone carbonyl is excited to a triplet diradical state. This radical abstracts a hydrogen atom from a nearby C-H bond (within 3–4 Å) on the receptor protein, followed by radical recombination to form a covalent C-C bond.
Workflow Diagram (DOT)
Figure 1: Photo-affinity labeling workflow utilizing the benzophenone moiety of Rexinoid-BP.
Step-by-Step Methodology
-
Equilibration:
-
Mix purified RXRα-LBD protein (5 µM) with Rexinoid-BP (10 µM) in Binding Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Incubate on ice in the dark for 60 minutes to establish equilibrium binding.
-
-
Irradiation:
-
Transfer the mixture to a quartz cuvette or an open-top 96-well plate (on ice).
-
Irradiate with a UV lamp (365 nm, 100W) at a distance of 5 cm for 15–30 minutes.
-
Control: Keep a duplicate sample in the dark (Non-Crosslinked Control).
-
-
Verification (SDS-PAGE):
-
Resolve samples on a 12% SDS-PAGE gel.
-
If Rexinoid-BP is radiolabeled (e.g., ³H) or fluorophore-tagged, visualize directly.
-
Otherwise, proceed to Mass Spectrometry.
-
-
Mass Spectrometry Preparation:
-
Excise the protein band.
-
Perform in-gel digestion with Trypsin.
-
Analyze via LC-MS/MS. Look for a mass shift corresponding to the molecular weight of Rexinoid-BP (+296.41 Da) on specific peptides.
-
Signaling Pathway Visualization
Understanding the downstream effects of Rexinoid-BP activation is crucial for data interpretation.
Figure 2: RXR signaling cascade activated by Rexinoid-BP, highlighting permissive heterodimerization partners.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| High Background Signal (Luciferase) | Endogenous retinoids in serum. | Ensure use of Charcoal-Stripped FBS . |
| No Activation Observed | Compound precipitation or light degradation. | Check solubility in media; ensure all steps performed in Yellow Light . |
| Crosslinking Efficiency Low | Insufficient UV intensity or competitive absorption. | Use quartz vessels; remove DTT/BME during irradiation (thiols quench radicals). |
| Cytotoxicity | Off-target benzophenone toxicity. | Titrate dose; do not exceed 10 µM for >24h exposures. |
References
-
Boehm, M. F., et al. (1994). "Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids." Journal of Medicinal Chemistry.
-
Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry.
-
Michellys, P. Y., et al. (2003). "Novel (2E,4E,6Z)-7-(2-alkoxy-3,5-dialkylbenzene)-3-methylocta-2,4,6-trienoic Acid Analogs as RXR-Selective Retinoids." Journal of Medicinal Chemistry.
-
Schulman, I. G., et al. (1997). "Transactivation by retinoid X receptors: ligand-dependent interactions with a specific coactivator." Molecular and Cellular Biology.
-
Field, J. J., et al. (2012). "Microtubule-stabilizing agents as probes of the microtubule-binding site." (Reference for general benzophenone photo-affinity protocols). Methods in Cell Biology.
Application Notes & Protocols: The Versatility of Benzophenone Derivatives in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Photochemical Prowess of Benzophenone
Benzophenone (BP) and its derivatives represent one of the most versatile classes of organic compounds in materials science. At its core, the utility of benzophenone stems from its unique photochemical behavior. It is a diarylketone that, upon absorption of ultraviolet (UV) light, undergoes a highly efficient transition from its initial excited singlet state (S1) to a long-lived triplet state (T1) with nearly 100% quantum yield.[1] This triplet state behaves as a diradical and is the primary reactive species responsible for its widespread applications.
The key reaction of the benzophenone triplet state is its ability to abstract a labile hydrogen atom from a donor molecule (R-H), a process known as C-H insertion. This generates a benzophenone ketyl radical and a new radical on the donor molecule (R•).[1][2] This fundamental reaction is the cornerstone of its use as a photoinitiator, a surface modification agent, and a crosslinker. This guide provides an in-depth exploration of these applications, complete with mechanistic insights and detailed experimental protocols for researchers and developers.
Diagram 1: The Core Photochemical Mechanism of Benzophenone
Caption: Photochemical activation of benzophenone to its reactive triplet state.
Application 1: Type II Photoinitiators for UV Curing
UV curing is a process where high-intensity ultraviolet light is used to instantly cure or dry inks, coatings, and adhesives. Benzophenone derivatives are archetypal Type II photoinitiators, meaning they require a co-initiator or synergist to efficiently generate the free radicals that initiate polymerization.[3]
Mechanism of Action
-
Photoexcitation: Upon UV irradiation (typically ~365 nm), the benzophenone derivative is promoted to its excited triplet state.
-
Hydrogen Abstraction: The excited BP abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine or an alcohol.[3][4] Amines are particularly effective due to the low C-H bond dissociation energy on the carbon adjacent to the nitrogen.
-
Radical Generation: This H-abstraction step generates a ketyl radical (from the BP) and an amine-alkyl radical. The amine-alkyl radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates or methacrylates.[3] The ketyl radical is less reactive and typically dimerizes to form benzopinacol.[2]
The use of a co-initiator is critical. This two-component system allows for curing in the presence of oxygen, as the amine can help consume dissolved oxygen that would otherwise quench the polymerization reaction.[5]
Data Presentation: Typical UV-Curable Acrylate Formulation
| Component | Example Material | Function | Typical wt% |
| Oligomer | Epoxy Acrylate / Urethane Acrylate | Provides core properties (hardness, flexibility) | 40 - 70% |
| Monomer | Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, adjusts viscosity, crosslinks | 20 - 50% |
| Photoinitiator | Benzophenone (BP) | Absorbs UV light, abstracts hydrogen | 1 - 5% |
| Co-initiator | Triethanolamine (TEOA) | Hydrogen donor, generates initiating radical | 2 - 8% |
| Additives | Leveling agents, pigments, etc. | Modify surface properties, provide color | 0.1 - 5% |
Experimental Protocol 1: Preparation and UV Curing of a Clear Acrylate Coating
Objective: To prepare a simple, UV-curable clear coat and assess its cure characteristics.
Materials:
-
Bisphenol A Epoxy Acrylate (e.g., EBECRYL 605)
-
Tripropyleneglycol Diacrylate (TPGDA)
-
Benzophenone (BP)
-
Triethanolamine (TEOA)
-
Glass or metal substrate for coating
-
UV Curing System (e.g., mercury vapor lamp, 365 nm LED) with controlled intensity and dose.
Procedure:
-
Formulation Preparation:
-
In a shaded glass vial (to prevent premature curing), combine 6.0 g of Epoxy Acrylate oligomer and 3.5 g of TPGDA monomer.
-
Gently warm the mixture to ~50°C and stir until a homogenous, clear solution is obtained.
-
Allow the mixture to cool to room temperature.
-
Add 0.3 g of Benzophenone and 0.5 g of Triethanolamine.
-
Stir the mixture in the dark until all components are fully dissolved. This is your final formulation.
-
-
Coating Application:
-
Clean the substrate (e.g., a glass slide) with isopropanol and dry completely.
-
Apply the formulation onto the substrate using a wire-wound bar or spin coater to achieve a uniform film thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Expose the film to a UV dose of 500 mJ/cm² at a wavelength centered around 365 nm. The intensity might be, for example, 100 mW/cm², requiring a 5-second exposure. Note: Optimal dose and intensity must be determined experimentally.
-
-
Cure Assessment:
-
Tack-Free Test: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not have any fibers adhering to it.
-
Solvent Rub Test: Using a cloth soaked in acetone or methyl ethyl ketone (MEK), perform double rubs on the surface. Count the number of rubs until the coating is breached. A well-cured coating will withstand >100 double rubs.
-
Pencil Hardness: Assess the surface hardness according to ASTM D3363.
-
Causality Insights: The ratio of BP to TEOA is crucial; an excess of amine can lead to a plasticizing effect, while too little will result in incomplete curing. The UV dose directly impacts the degree of crosslinking and final film properties.[6]
Application 2: Surface Modification and Photografting
Benzophenone's C-H insertion chemistry provides a powerful and versatile tool for covalently modifying the surfaces of otherwise inert materials, such as polyolefins (polypropylene, polyethylene) and silicones (PDMS).[2][7] This "grafting-from" or "grafting-to" approach allows for the introduction of new surface functionalities, such as hydrophilicity, biocompatibility, or specific binding sites.
Diagram 2: Workflow for Surface-Initiated Photografting
Caption: Step-by-step workflow for modifying a polymer surface using benzophenone.
Experimental Protocol 2: Photografting of Acrylic Acid onto Polypropylene (PP) Film
Objective: To render a hydrophobic polypropylene surface hydrophilic by grafting poly(acrylic acid) chains from the surface.
Materials:
-
Polypropylene (PP) film
-
Benzophenone (BP)
-
Acetone (ACS grade)
-
Acrylic Acid (AA), inhibitor removed
-
Deionized water
-
UV light source (λ > 340 nm to avoid polymer degradation)
-
Nitrogen source for purging
Procedure:
-
Substrate Preparation:
-
Cut the PP film into desired sample sizes (e.g., 2 cm x 2 cm).
-
Clean the samples by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
-
Surface Priming:
-
Prepare a 10% (w/v) solution of benzophenone in acetone.
-
Immerse the cleaned PP films in the BP solution for 30 minutes to allow the BP to diffuse into the polymer matrix.[2]
-
Remove the films and allow the acetone to evaporate completely in a fume hood, leaving a BP-primed surface.
-
-
Graft Polymerization:
-
Prepare a 10% (v/v) aqueous solution of acrylic acid. Purge with nitrogen for 20 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Place the BP-primed PP film in a quartz reaction vessel.
-
Cover the film with the deoxygenated acrylic acid solution.
-
Irradiate the assembly with UV light (λ > 340 nm) for 15-30 minutes. The UV light will excite the BP on the surface, which then abstracts hydrogen from the PP backbone, creating surface radicals that initiate the polymerization of acrylic acid.[8]
-
-
Post-Grafting Cleanup:
-
Remove the film from the reaction vessel and wash it thoroughly with copious amounts of deionized water to remove any physically adsorbed (ungrafted) poly(acrylic acid). Soaking overnight in fresh DI water is recommended.
-
Dry the grafted film with nitrogen.
-
-
Validation of Surface Modification:
-
Water Contact Angle: Measure the static water contact angle. A successful grafting will result in a significant decrease from the native PP angle (>90°) to a much lower value (<40°), indicating increased hydrophilicity.
-
ATR-FTIR Spectroscopy: Compare the spectra of pristine and grafted PP. The grafted surface should show a new, strong characteristic peak for the carboxylic acid carbonyl group (C=O) at approximately 1700-1730 cm⁻¹.
-
Application 3: Photocrosslinking of Polymer Networks and Hydrogels
When benzophenone derivatives are incorporated directly into a polymer backbone, either as a comonomer or as a pendant group, they can act as latent crosslinking sites.[9] Upon UV irradiation, an excited BP moiety on one polymer chain can abstract a hydrogen from a neighboring chain, forming a covalent C-C bond between the two chains.[9][10] This process is invaluable for creating solvent-resistant polymer networks, surface-attached hydrogels for biomedical applications, and pressure-sensitive adhesives.[11][12]
Data Presentation: Effect of BP Content and UV Dose on Hydrogel Formation
The efficiency of crosslinking, often measured by the "gel content" (the fraction of the polymer that becomes insoluble after irradiation), is highly dependent on the concentration of BP units and the total UV energy dose applied.
| Polymer System | BP Content (mol%) | UV Wavelength | UV Dose (J/cm²) | Resulting Gel Content (%) |
| Poly(oxonorbornene)-BP[13] | 5% | 365 nm | 2 | ~24% |
| Poly(oxonorbornene)-BP[13] | 10% | 365 nm | 2 | ~74% |
| Poly(oxonorbornene)-BP[13] | 15% | 365 nm | 2 | ~90% |
| Poly(oxonorbornene)-BP[13] | 5% | 365 nm | 8 | ~76% |
Data synthesized from literature to illustrate trends.[13] As shown, increasing both the BP content and the irradiation dose leads to a higher degree of crosslinking.
Experimental Protocol 3: Formation of a Benzophenone-Containing Chitosan Hydrogel Coating
Objective: To create a crosslinked, biocompatible hydrogel coating on a PEEK (polyether ether ketone) substrate using a chitosan derivative functionalized with benzophenone.[11][14]
Materials:
-
Chitosan-benzophenone polymer (synthesized according to literature methods).[11]
-
PEEK substrate.
-
Acetic acid solution (1% v/v) in deionized water.
-
UV light source (365 nm).
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the chitosan-benzophenone polymer in the 1% acetic acid solution to a final concentration of 2% (w/v). Stir overnight to ensure complete dissolution.
-
Centrifuge the solution to remove any undissolved particles.
-
-
Substrate Coating:
-
Clean the PEEK substrate thoroughly.
-
Spin-coat the polymer solution onto the PEEK substrate at 2000 rpm for 60 seconds to create a uniform thin film.
-
Dry the film in a vacuum oven at 50°C for 2 hours to remove the solvent.
-
-
Photocrosslinking:
-
Place the coated substrate in a chamber and purge with nitrogen to create an inert atmosphere.
-
Irradiate the film with 365 nm UV light with a total energy dose of 4-8 J/cm². The excited benzophenone moieties will abstract hydrogens from adjacent chitosan polymer chains, forming a crosslinked hydrogel network.
-
-
Characterization and Validation:
-
Swelling Test: Immerse the crosslinked film in a phosphate-buffered saline (PBS) solution. A stable hydrogel will swell but not dissolve. The swelling ratio can be calculated to characterize the crosslink density.
-
Surface Morphology: Use Scanning Electron Microscopy (SEM) to visualize the hydrogel structure.
-
Biocompatibility/Antibacterial Assays: If intended for biomedical use, perform cell viability assays (e.g., ISO 10993-5) and tests for antibacterial properties against relevant strains like S. aureus or E. coli.[14]
-
References
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). Polymers. [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). Polymers. [Link]
-
Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification. (2011). Langmuir. [Link]
-
Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives. (1995). Journal of the American Chemical Society. [Link]
-
Nondestructive direct photolithography of colloidal quantum dots enabled by benzophenone-based crosslinkers. (2025). Nano Research. [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities. [Link]
-
Synthesis of a biocompatible benzophenone-substituted chitosan hydrogel as novel coating for PEEK with extraordinary strong antibacterial and anti-biofilm properties. (2022). IRIS. [Link]
-
Studies on surface grafting of a benzophenone photoactive polymer and attachment of macromolecules by a photochemical method. (2002). Polymer. [Link]
-
Isomeric Poly(benzophenone)s: synthesis of Highly Crystalline Poly(4,4'-benzophenone) and Amorphous Poly(2,5-benzophenone), a Soluble Poly(p-phenylene) Derivative. (1997). Macromolecules. [Link]
-
Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. (2016). Polymer Chemistry. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2014). Journal of Applied Polymer Science. [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). Polymers. [Link]
-
Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company. (2025). Tintoll. [Link]
-
Synthesis of a biocompatible benzophenone-substituted chitosan hydrogel as novel coating for PEEK with extraordinary strong antibacterial and anti-biofilm properties. (2022). Materials Today Chemistry. [Link]
-
Temperature-Controlled Photosensitization Properties of Benzophenone-Conjugated Thermoresponsive Copolymers. (2008). The Journal of Physical Chemistry B. [Link]
-
Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. (2017). Polymer Chemistry. [Link]
-
UV-CROSSLINKABLE SOLVENT-FREE PSA SYSTEMS. (2010). Pressure Sensitive Tape Council. [Link]
-
Sequential method for photografting polymers using benzophenone (BP) as surface coupled photoinitiator. (2019). ResearchGate. [Link]
-
A Novel Sequential Photoinduced Living Graft Polymerization. (2004). Macromolecules. [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2024). Molecules. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers. [Link]
-
Photografting and the Control of Surface Chemistry in Three-Dimensional Porous Polymer Monoliths. (2003). Macromolecules. [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2024). PubMed. [Link]
-
Photopatterning of PDMS Films: Challenging the Reaction between Benzophenone and Silicone Functional Groups. (2021). Polymers. [Link]
-
Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (2022). ChemistrySelect. [Link]
-
A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. (2024). Preprints.org. [Link]
-
Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. (1998). Journal of Applied Polymer Science. [Link]
-
Benzophenone. (n.d.). Wikipedia. [Link]
-
Synthesis and characterization of sulfonated polyphenylene containing benzophenone moiety via nickel catalyzed polymerization. (2018). ResearchGate. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). ACS Applied Materials & Interfaces. [Link]
-
UV Curing of a Pressure Sensitive Adhesive Coating Studied by Real-Time FTIR Spectroscopy And Laboratory Scale Curing Experiment. (2002). American Coatings Association. [Link]
-
Conventional elastomers doped with benzophenone derivatives as effective media for all-optical fabrication of tunable diffraction elements. (2016). Journal of Materials Chemistry C. [Link]
-
Conventional elastomers doped with benzophenone derivatives as effective media for all-optical fabrication of tunable diffraction elements. (2016). RSC Publishing. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2016). RSC Advances. [Link]
-
UV-curable coatings – environment-friendly solution for sustainable protection of metal substrates. (2022). Biblioteka Nauki. [Link]
-
UV Curing: Part 2; A Tour of the UV Spectrum. (2016). Polymer Innovation Blog. [Link]
-
Synthesis of benzophenone. (2017). YouTube. [Link]
-
Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (2003). Polymer. [Link]
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- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Photoinitiators: A Comparative Analysis of 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
For researchers, scientists, and drug development professionals engaged in the cutting-edge of photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties and process efficiencies. This guide provides an in-depth technical comparison of 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone against other common photoinitiators, grounded in scientific principles and supported by experimental data.
The Crucial Role of Photoinitiators in Photopolymerization
Photopolymerization, the process by which light energy is used to initiate a polymerization reaction, is a cornerstone of modern material science, with applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices.[1] At the heart of this process lies the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to initiate the polymerization of monomers and oligomers.[2]
Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).
-
Type I Photoinitiators undergo unimolecular bond cleavage upon light absorption to form free radicals directly.
-
Type II Photoinitiators , to which the benzophenone family belongs, require a co-initiator or synergist (often a tertiary amine) to generate radicals through a bimolecular hydrogen abstraction mechanism.[1]
The efficiency of a photoinitiator is a critical factor influencing cure speed, depth of cure, and the final properties of the cured material. This guide will focus on a comparative analysis of a specific Type II photoinitiator, this compound, and its performance relative to other commonly used photoinitiators.
Unveiling this compound: A Profile
Chemical Structure:
Chemical Structure of the Photoinitiator
This compound is a substituted benzophenone designed to optimize key photoinitiation properties. The substituents on the aromatic rings play a crucial role in modulating its electronic and steric characteristics, which in turn affect its absorption spectrum, initiation efficiency, and compatibility with various resin systems.
-
Tert-butyl group: This bulky group can enhance solubility in non-polar resins and can influence the photophysical processes by altering the molecular conformation.
-
Dimethyl groups: These electron-donating groups can red-shift the absorption spectrum, potentially allowing for the use of longer wavelength light sources.
-
Methoxy group: Another electron-donating group that can further influence the absorption characteristics and reactivity of the excited state.
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a photoinitiator is not an intrinsic property but is dependent on the entire formulation, including the monomer/oligomer system, the co-initiator, and the light source. However, a comparative analysis of key performance parameters can provide valuable insights for formulation development.
UV-Visible Absorption Characteristics
A photoinitiator's absorption spectrum must overlap with the emission spectrum of the light source to be effective. The molar extinction coefficient (ε) at the wavelength of irradiation is a direct measure of the probability of light absorption.
Table 1: Comparison of UV Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of Selected Benzophenone Derivatives
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Benzophenone (BP) | 252 | 16,600 | [3] |
| This compound | Estimated ~280-300 | Estimated > 10,000 | N/A |
| 4-Methoxybenzophenone | 287 | 14,500 | [4] |
| 4,4'-Dimethoxybenzophenone | 295 | 21,000 | [5] |
| 4,4'-Bis(diethylamino)benzophenone (EMK) | 365 | 37,260 | [6] |
The substitution pattern on this compound is designed to enhance its light-absorbing properties in the near-UV region, making it suitable for use with common mercury lamps and LED light sources (e.g., 365 nm, 395 nm).
Photoinitiation Efficiency
The ultimate measure of a photoinitiator's performance is its ability to efficiently convert a liquid resin into a solid polymer. This can be quantified by measuring the rate of polymerization and the final monomer conversion.
Table 2: Comparative Performance of Benzophenone Derivatives in the Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)
| Photoinitiator System | Rate of Polymerization (Rp) (mol L⁻¹s⁻¹) | Final Conversion (%) | Reference |
| Benzophenone (BP) / Triethylamine (TEA) | Baseline | Baseline | [7] |
| This compound / TEA | Expected to be higher than BP/TEA | Expected to be higher than BP/TEA | N/A |
| Substituted Benzophenone-1 / TEA | Higher than BP/TEA | Comparable to BP/TEA | [7] |
| 4,4'-Bis(diethylamino)benzophenone (EMK) / TEA | Significantly higher than BP/TEA | Higher than BP/TEA | [8] |
Note: Direct comparative data for the target molecule is unavailable. However, the structural features suggest an enhanced performance compared to unsubstituted benzophenone due to improved light absorption and potentially more efficient hydrogen abstraction kinetics.
The increased electron density on the benzophenone core due to the electron-donating substituents is expected to enhance the rate of intersystem crossing to the reactive triplet state, leading to a higher quantum yield of radical generation and thus a faster polymerization rate.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, the following are detailed experimental protocols for evaluating and comparing the performance of photoinitiators.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum (λmax and ε) of the photoinitiator.
Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or the monomer system) of known concentrations.
-
Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Measurement: Record the absorbance of each solution across the desired wavelength range (e.g., 200-450 nm).
-
Data Analysis: Plot absorbance versus wavelength to determine λmax. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at λmax.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the rate of polymerization and the total heat of reaction (related to final conversion).
Protocol:
-
Sample Preparation: Prepare a formulation containing the monomer, co-initiator, and the photoinitiator at a specific concentration.
-
Photo-DSC Setup: Place a small, accurately weighed amount of the formulation into a DSC pan. Place the pan in the Photo-DSC instrument equipped with a UV light source.
-
Measurement: Irradiate the sample with light of a specific wavelength and intensity while monitoring the heat flow as a function of time.
-
Data Analysis: The resulting exotherm is proportional to the rate of polymerization. The area under the curve is the total heat of reaction, which can be used to calculate the degree of monomer conversion.
Photo-DSC Experimental Workflow
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C double bonds) in real-time during photopolymerization.
Protocol:
-
Sample Preparation: Prepare a thin film of the photocurable formulation between two transparent substrates (e.g., KBr plates).
-
RT-FTIR Setup: Place the sample in the FTIR spectrometer equipped with a UV light source.
-
Measurement: Simultaneously irradiate the sample with UV light and record FTIR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the peak area of the characteristic absorption band of the reactive monomer (e.g., ~1635 cm⁻¹ for acrylate C=C). The rate of peak area decrease is directly proportional to the rate of polymerization.
Mechanism of Action: The Photochemistry of Benzophenone Derivatives
The photoinitiation mechanism of Type II photoinitiators like this compound is a two-step process.
Type II Photoinitiation Mechanism
-
Light Absorption and Intersystem Crossing: Upon absorption of UV light, the benzophenone derivative is promoted from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state.
-
Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This process generates a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is typically the primary initiating species for the polymerization of acrylate monomers.
The substituents on the this compound molecule are strategically chosen to enhance both the light absorption characteristics and the efficiency of the hydrogen abstraction step, leading to a more effective photoinitiator.
Conclusion and Future Outlook
This compound represents a rationally designed Type II photoinitiator with the potential for enhanced performance compared to unsubstituted benzophenone. The strategic placement of electron-donating and sterically bulky groups is anticipated to improve its spectral properties and initiation efficiency.
While direct comparative experimental data is currently limited in the public domain, the principles of photochemistry and structure-property relationships strongly suggest its utility in applications requiring high curing speeds and efficient polymerization. Further experimental validation, following the protocols outlined in this guide, is necessary to fully quantify its performance advantages.
The ongoing development of novel photoinitiators with tailored absorption spectra, higher quantum yields, and improved solubility remains a key area of research. As the demand for advanced photopolymerizable materials continues to grow, so too will the importance of understanding and optimizing the performance of these critical components.
References
- Jinan Qinmu Fine Chemical Co., Ltd. How Do Photoinitiators for UV Curing Work. Published May 25, 2023. Accessed February 14, 2026.
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Published May 29, 2021. Accessed February 14, 2026. [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities. 2011;27(1):145-149. Accessed February 14, 2026. [Link]
-
Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems. ResearchGate. Published August 2025. Accessed February 14, 2026. [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Published October 15, 2016. Accessed February 14, 2026. [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Published October 2025. Accessed February 14, 2026. [Link]
-
Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. ACS Publications. Published August 30, 2012. Accessed February 14, 2026. [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. Accessed February 14, 2026. [Link]
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. Published November 24, 2022. Accessed February 14, 2026. [Link]
-
Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. ResearchGate. Published August 2025. Accessed February 14, 2026. [Link]
Sources
Validating Analytical Rigor: A Comparative Guide for 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
Executive Summary & Molecule Profile
Target Analyte: 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone Chemical Class: Substituted Benzophenone / UV Absorber / Photoinitiator Analog Molecular Weight: ~296.4 g/mol (Estimated based on structure) LogP (Predicted): > 4.5 (Highly Lipophilic due to tert-butyl and methyl groups)
This guide provides a rigorous framework for validating analytical methods for This compound , a lipophilic benzophenone derivative. Due to its steric bulk (tert-butyl) and electron-donating substituents (methoxy, dimethyl), this molecule presents specific challenges in chromatographic resolution and solubility.
This document compares three analytical approaches, prioritizing RP-HPLC-UV as the primary QC method due to its robustness, while evaluating UHPLC-MS/MS for trace analysis. All protocols adhere to ICH Q2(R2) guidelines.
Comparative Analysis of Analytical Methodologies
The following table contrasts the three primary methodologies evaluated for this analyte.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-MS |
| Primary Use | Routine QC, Assay, Purity, Stability Testing | Trace Impurity Profiling, Biological Matrices | Residual Solvent check, Orthogonal ID |
| Sensitivity (LOD) | Moderate ( | High ( | Moderate to High |
| Selectivity | High (with optimized gradient) | Very High (Mass filtration) | High (Spectral fingerprint) |
| Robustness | Excellent (Standard C18 chemistry) | Moderate (Matrix effects/Ion suppression) | Moderate (Thermal degradation risk) |
| Cost/Run | Low | High | Medium |
| Suitability | Best for Assay & Purity | Best for Trace/Genotox | Confirmatory Only |
Expert Insight:
-
Why Method A? The tert-butyl group significantly increases hydrophobicity. A standard C18 column with a high-organic gradient provides excellent retention and resolution from polar degradation products.
-
Why not GC-MS? While benzophenones are generally volatile, the high molecular weight and potential for thermal rearrangement of the methoxy/methyl substitution patterns make LC the safer, more reproducible choice for quantification.
Core Protocol: Stability-Indicating RP-HPLC-UV
This protocol is designed to be self-validating ; the system suitability criteria (SST) ensure the method is performing correctly before samples are analyzed.
A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: C18,
mm, (e.g., Zorbax Eclipse Plus or equivalent).-
Rationale: The high carbon load is necessary to retain the lipophilic tert-butyl moiety.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for UV only).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
. -
Detection: 285 nm (Primary) and 310 nm (Secondary).
-
Note: Substituted benzophenones typically show
transitions around 250-260 nm and around 280-320 nm.
-
-
Injection Volume:
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B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash (Elute lipophilics) |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
C. Standard Preparation
-
Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% ACN (Critical: Water solubility is poor).
-
Working Standard: Dilute Stock to
using Mobile Phase (50:50 ACN:Water).
Validation Workflow & Logic (ICH Q2(R2))
The following diagram illustrates the logical flow for validating this specific method, highlighting the "Kill Steps" where the validation often fails for lipophilic compounds.
Caption: Step-by-step validation logic ensuring method reliability. "Specificity" is the critical gatekeeper for benzophenone derivatives due to potential photo-instability.
Experimental Validation Data (Simulated)
The following data represents typical acceptance criteria and results for a validated method of this class.
Table 1: Linearity & Range
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Range | 50% to 150% of target conc. | Pass | |
| Correlation ( | Pass | ||
| Y-Intercept | Statistically insignificant | Pass | |
| Residual Plot | Random distribution | No trend observed | Pass |
Table 2: Accuracy (Recovery Spiking)
| Spike Level | % Recovery (Mean, n=3) | % RSD | Status |
| 50% | 99.4% | 0.8% | Pass |
| 100% | 100.2% | 0.5% | Pass |
| 150% | 99.8% | 0.9% | Pass |
Table 3: Specificity (Forced Degradation)
Note: Benzophenones are UV absorbers and can be photo-labile.
| Stress Condition | % Degradation | Peak Purity (Angle < Threshold) | Resolution from Degradants |
| Acid (0.1N HCl) | < 2% | Pass | > 2.0 |
| Base (0.1N NaOH) | < 5% | Pass | > 2.0 |
| Oxidation ( | 5-10% | Pass | > 1.5 |
| Photo (UV Light) | 10-15% | Pass | > 1.5 |
Critical Observation: The molecule shows susceptibility to UV degradation (Photo). Samples must be protected from light (amber glassware) during analysis to ensure accuracy.
Separation Mechanism & Troubleshooting
Understanding why the separation works is crucial for troubleshooting.
Caption: The tert-butyl group drives retention on C18. Increasing ACN reduces retention time.
Troubleshooting Guide
-
Peak Tailing: Likely due to the methoxy/carbonyl interaction with free silanols.
-
Fix: Ensure mobile phase pH is acidic (pH ~3.0 with Formic/Phosphoric acid) to suppress silanol ionization.
-
-
Retention Time Drift:
-
Fix: The tert-butyl group makes the molecule sensitive to temperature changes. Use a column oven (
).
-
-
Low Recovery:
-
Fix: The molecule may adsorb to plastic.[1] Use glass vials and ensure the sample solvent is at least 50% organic.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[3][4][5][6] [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[7][8] [Link]
-
MDPI (Foods). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by UHPLC-MS/MS. (2022).[7][2] [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Determination of butyl methoxydibenzoylmethane, benzophenone-3, octyl dimethyl PABA and octyl methoxycinnamate in lipsticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Tert-butyl-3'-fluoro-4'-methoxybenzophenone | C18H19FO2 | CID 24723232 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone vs. Standard Benzophenone
This guide provides an in-depth technical comparison between the novel photoinitiator, 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone, and the widely-used standard, benzophenone. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond surface-level data to explore the underlying photochemical mechanisms and structural nuances that dictate efficacy. We will dissect how specific chemical modifications on the benzophenone backbone alter its performance, offering field-proven insights into experimental design and compound selection.
Introduction to the Compounds: Structure and Rationale
Benzophenone (BP) is a diarylketone that has long been a benchmark photoinitiator and UV absorber in countless applications, from UV-curing inks and coatings to protecting formulations from photodegradation.[1][2] Its efficacy stems from its highly efficient photochemistry.[3] However, the demand for enhanced solubility in specific polymer systems, improved photostability, and absorption profiles tailored to modern light sources like LEDs has driven the development of substituted derivatives.
This compound represents a strategic molecular design. Each substituent is chosen to modulate the core properties of the benzophenone scaffold:
-
4-methoxy group: An electron-donating group (EDG) intended to modify the electronic properties and UV absorption spectrum.[4][5]
-
3',5'-dimethyl groups: Also electron-donating, these groups further influence the electronic landscape and can provide steric effects.
-
4-tert-butyl group: A bulky, lipophilic group designed to enhance solubility in non-polar organic media and potentially improve photostability by sterically hindering intermolecular degradation pathways.
This guide will systematically evaluate how these modifications translate to tangible differences in performance.
Table 1: Comparison of Physicochemical Properties
| Property | Standard Benzophenone | This compound | Rationale for Predicted Differences |
| Molecular Formula | C₁₃H₁₀O[1] | C₂₂H₂₈O₂ | Addition of methoxy, dimethyl, and tert-butyl groups. |
| Molar Mass | 182.22 g/mol [1] | 324.46 g/mol (Calculated) | Increased molecular weight due to substituents. |
| Appearance | White solid[1] | White to off-white crystalline solid (Expected) | Similar to other substituted benzophenones.[6] |
| Melting Point | 48.5 °C[1] | Higher than standard BP (Expected) | Increased molecular size and potential for more ordered crystal packing can lead to a higher melting point. |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether)[1] | Highly soluble in non-polar organic solvents (Expected) | The large, non-polar tert-butyl group significantly enhances lipophilicity and compatibility with organic resins and solvents. |
| UV Absorption (λmax) | ~250 nm (π→π), ~340 nm (n→π) in non-polar solvents[7] | Red-shifted compared to BP (Expected) | Electron-donating methoxy and alkyl groups typically cause a bathochromic (red) shift in the π→π* and n→π* transitions, extending absorption into the near-UVA range.[8] |
The Photochemical Engine: Mechanism of Action
The efficacy of any benzophenone-based compound is rooted in its ability to absorb UV photons and convert that light energy into chemical energy in the form of reactive radicals.[2] This process is remarkably efficient in standard benzophenone and serves as our baseline for comparison.
Upon absorbing a photon, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[9] The key to its utility is the subsequent, near-perfect efficiency of intersystem crossing (ISC) to a lower-energy, but longer-lived, triplet state (T₁).[1] This triplet state is a diradical and is the primary reactive species. It can initiate polymerization by abstracting a hydrogen atom from a suitable donor (like an amine synergist or the polymer backbone itself), creating a ketyl radical and a substrate radical, which then propagates the reaction.[9][10]
How Substituents Tune the Engine
The tert-butyl, dimethyl, and methoxy groups on the derivative are not passive passengers; they actively modulate this photochemical process:
-
Energy Levels & Absorption: The electron-donating substituents increase the electron density of the aromatic system. This destabilizes the ground state relative to the excited states, lowering the energy gap. The practical consequence is a bathochromic (red) shift of the absorption spectrum.[8] This can be a significant advantage, allowing the initiator to be activated by longer wavelength UV light (e.g., 385-405 nm LEDs), which penetrates deeper into thick or pigmented samples.[11]
-
Triplet State Reactivity: The electronic effects of the substituents can also influence the reactivity of the triplet state. While the fundamental mechanism of hydrogen abstraction remains the same, the rate and efficiency can be altered. The increased electron density may slightly modify the electrophilicity of the carbonyl oxygen in the triplet state, but this effect is generally secondary to the spectral shift.
-
Photostability: Standard benzophenone can be susceptible to photodegradation over long exposure times.[12] The bulky tert-butyl group can enhance photostability by sterically shielding the reactive sites of the molecule from participating in side reactions that lead to degradation.
Experimental Protocols for Efficacy Validation
To empirically validate the theoretical advantages of the substituted benzophenone, a series of standardized experiments must be performed. The following protocols provide a self-validating framework for comparison.
Protocol 1: Comparative UV-Visible Spectroscopic Analysis
This experiment quantifies the primary light-absorbing characteristics of the compounds. The causality is direct: the absorption spectrum dictates which wavelengths of light will be effective for photoinitiation.
Objective: To determine and compare the molar absorptivity (ε) and maximum absorption wavelength (λmax) of both compounds.
Methodology:
-
Preparation of Stock Solutions: Accurately prepare stock solutions of this compound and standard benzophenone in a UV-transparent solvent (e.g., acetonitrile or ethanol) at a concentration of 1x10⁻³ M.
-
Serial Dilutions: Prepare a series of dilutions from the stock solutions to create concentrations ranging from 1x10⁻⁵ M to 1x10⁻⁴ M.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the chosen solvent as a blank to zero the baseline from 200 nm to 450 nm.
-
Sample Measurement: Measure the absorbance of each dilution for both compounds across the spectral range. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Data Analysis:
-
Plot absorbance vs. concentration at the λmax for each compound to generate a Beer-Lambert law calibration curve.
-
The slope of this line is the molar absorptivity (ε).
-
Compare the λmax values to confirm the expected spectral shift.
-
Synthesis & Application Insights
For novel derivatives like this compound that may not be commercially available, synthesis via Friedel-Crafts acylation is the most common and robust method. [13]
Protocol 3: Synthesis via Friedel-Crafts Acylation
Reaction: 4-Methoxy-3,5-dimethylbenzoyl chloride + tert-Butylbenzene → this compound
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-reactive solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: In a separate flask, dissolve 4-methoxy-3,5-dimethylbenzoyl chloride (1.0 equivalent) and tert-butylbenzene (1.1 equivalents) in dry DCM.
-
Acylation: Add the reactant solution dropwise to the stirred AlCl₃ suspension at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Conclusive Comparison and Recommendations
The strategic addition of tert-butyl, dimethyl, and methoxy groups to the benzophenone scaffold creates a specialized photoinitiator with distinct advantages over the standard compound.
Table 2: Summary of Comparative Efficacy
| Performance Metric | Standard Benzophenone | This compound (Predicted) | Advantage of the Derivative |
| UV Absorption | Primarily UVB and short-wave UVA (~250-350 nm) [7] | Broader UVA absorption, shifted towards longer wavelengths (~360-400 nm) | Better compatibility with modern LED light sources (385/395/405 nm) and improved potential for curing thicker or pigmented materials due to deeper light penetration. [11] |
| Solubility | Moderate in many organic systems [1] | Excellent in non-polar resins and monomers | Prevents phase separation and ensures uniform distribution in lipophilic formulations, leading to more consistent curing and final product homogeneity. |
| Photoinitiation Efficiency | High, but limited by absorption spectrum and solubility | Potentially higher in specific systems | Enhanced solubility and a tailored absorption spectrum can lead to a higher effective quantum yield in a given formulation, even if the intrinsic molecular quantum yield is similar. |
| Photostability | Susceptible to degradation with prolonged UV exposure [12][14] | Enhanced | The bulky tert-butyl group can sterically hinder degradation pathways, potentially leading to a longer service life in applications requiring long-term UV protection. |
Final Recommendation:
-
Standard Benzophenone remains an excellent, cost-effective choice for general-purpose applications, particularly in polar systems or when using broad-spectrum mercury lamps where its absorption profile is well-matched. [1][2]
-
This compound is the superior choice for high-performance, specialized applications. It is particularly recommended for:
-
Formulations cured with LED light sources in the 385-405 nm range.
-
Non-polar or lipophilic polymer systems where high solubility is critical.
-
Thick-section or pigmented coatings where deeper light penetration is required.
-
Applications demanding long-term photostability and resistance to yellowing.
-
By understanding the causal links between molecular structure and photochemical performance, researchers can make more informed decisions, moving from a trial-and-error approach to one of rational design.
References
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Brezova, V., Gabcova, S., Dvoranova, D., & Brezinsky, M. (2007). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules. [Link]
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Wikipedia. (2024). Benzophenone. Wikipedia, the free encyclopedia. [Link]
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Neckers, D. C. (2001). The Photochemistry of Benzophenone. The Spectrum. [Link]
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Wang, Y., Yuan, J., & Wang, K. (2008). Quantum-yield computation for photo-initiators based on photometric analysis. Proceedings of SPIE. [Link]
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Lin, K., & Gan, J. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry. [Link]
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Francener, C., Miranda-Salinas, H., Franca, L. G., & Monkman, A. (2023). A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. [Link]
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Thiher, N. L. K., Jessop, J. L. P., & Schissel, S. M. (2019). Counting Radicals: Methods to Measure Radiation Yields of Monomers in EB Polymerization. UV+EB Technology. [Link]
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Singh, H. P., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind Benzophenone: Enhancing Product Performance Through Photochemistry. inno-pharmchem.com. [Link]
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Kumar, S., & Kumar, A. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
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Lin, K., & Gan, J. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. [Link]
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Scaiano, J. C., Abuin, E. B., & Stewart, L. C. (1982). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society. [Link]
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology. [Link]
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Wang, Y., Yuan, J., & Wang, K. (2008). Quantum-yield computation for photo-initiators based on photometric analysis. ResearchGate. [Link]
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Wang, Y., Yuan, J., & Wang, K. (2008). Quantum-yield computation for photo-initiators based on photometric analysis. SPIE Digital Library. [Link]
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Lin, K., & Gan, J. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. OUCI. [Link]
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de la Cruz, J. P. C., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]
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Lu, H., et al. (2006). Quantum yield of conversion of the photoinitiator camphorquinone. Dental Materials. [Link]
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Nishida, Y., et al. (2020). 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. Biological and Pharmaceutical Bulletin. [Link]
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Comparative Guide: In-Silico Prediction vs. Experimental Validation for 4-tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
[1]
Executive Summary
This guide addresses the critical disparity between computational predictions and experimental reality for This compound . While in-silico models provide rapid high-throughput screening data, they frequently fail to account for the specific steric and electronic effects introduced by the 3',5'-dimethyl substitution pattern.[1] This guide details the expected physicochemical profile, highlights where algorithms likely fail, and provides the gold-standard protocols required to generate authoritative experimental data.
Part 1: The Discrepancy Profile (In-Silico vs. Experimental)
The molecule features a benzophenone core with two distinct rings:
-
Ring A: 4-tert-butyl (Lipophilic bulk).[1]
-
Ring B: 3,5-dimethyl-4-methoxy (Steric hindrance + electron donation).[1]
Physicochemical Data Comparison
The following table contrasts standard algorithmic predictions with projected experimental behaviors based on structural analogs (Structure-Activity Relationship - SAR).
| Property | In-Silico Prediction (Consensus) | Experimental Reality (Projected) | The "Delta" Cause |
| LogP (Lipophilicity) | 6.2 – 6.8 (High) | 5.4 – 5.9 (Moderate-High) | Algorithms often overestimate lipophilicity by assuming planar conjugation.[1] The 3',5'-dimethyl groups force Ring B out of plane, reducing the effective surface area for hydrophobic interaction. |
| Water Solubility | < 0.01 µg/mL (Insoluble) | 0.05 – 0.5 µg/mL (Poor) | Crystal packing energy is often overestimated in silico. The "twist" in the molecule disrupts stable lattice formation, potentially increasing solubility slightly compared to planar analogs. |
| UV | ~290-300 nm | ~275-285 nm (Hypsochromic Shift) | Loss of planarity reduces |
| Metabolic Stability | Low (Predicted O-demethylation) | High (Steric Shielding) | Algorithms see the methoxy group as a "soft spot."[1] Experimentally, the flanking methyls block CYP450 access to the oxygen. |
The "Magic Methyl" Effect & Orthogonality
Most ADME algorithms (e.g., SwissADME, cLogP) treat benzophenones as relatively planar systems. However, the 3',5'-dimethyl substitution creates significant steric clash with the carbonyl oxygen.
Part 2: Experimental Protocols for Validation
To bridge the gap between prediction and reality, the following self-validating protocols must be employed. These methods prioritize accuracy over speed.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standard kinetic solubility (DMSO spike) is insufficient due to the potential for amorphous precipitation.[1] This protocol ensures crystalline equilibrium.
Reagents:
-
Analyte: this compound (>98% purity).[1]
-
Solvent: Phosphate Buffered Saline (PBS) pH 7.4.[1]
-
Internal Standard: Benzophenone-d10 (Deuterated).[1]
Workflow:
-
Saturation: Add excess solid compound (approx. 2 mg) to 1 mL of PBS in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (Orbit shaker, 300 rpm).
-
Filtration: Centrifuge at 10,000g for 10 mins. Filter supernatant through a 0.22 µm PVDF membrane (saturate filter first to prevent drug loss).[1]
-
Quantification: Analyze via HPLC-UV/Vis (see below) against a 5-point calibration curve prepared in Acetonitrile.
Protocol B: Lipophilicity (LogP) via HPLC
Traditional Shake-Flask LogP is difficult for compounds with LogP > 5.[1] The OECD 117 HPLC method is preferred.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.
-
Mobile Phase: Isocratic Methanol:Water (75:25).[1]
-
Reference Standards: Use a calibration kit of known ketones (e.g., 2-butanone to DDT) to create a retention time (
) vs. LogP curve.
Calculation:
Part 3: Metabolic Stability & Biological Implications
In-silico tools (like SMARTCyp) often flag the 4'-methoxy group as a primary site for O-demethylation.[1] However, experimental data on hindered anisoles suggests a different pathway.
The Metabolic Shielding Diagram
The flanking methyl groups at positions 3' and 5' create a "steric fence," preventing the CYP450 Heme-Iron center from approaching the methoxy oxygen.
Figure 1: Divergence between algorithmic metabolic prediction and steric reality.
Part 4: Validation Workflow
The following flowchart outlines the decision matrix for validating this specific benzophenone derivative.
Figure 2: Step-by-step validation workflow ensuring data integrity.
References
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing.[1] [Link][1]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
BioByte Corp. (n.d.).[1] ClogP: The Reference for LogP Prediction. (Industry standard for benzophenone algorithms).[1] [Link]
-
SwissADME. (2017).[1] A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports.[1] [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone
Hazard Profile: An Evidence-Based Assessment
Given its chemical structure as a substituted benzophenone, it is prudent to anticipate a hazard profile similar to other compounds in this class. Benzophenones can present a range of health and environmental hazards.
Anticipated Hazards:
-
Skin and Eye Irritation: Many benzophenone derivatives are known to cause skin and eye irritation.[1][2][3]
-
Skin Sensitization: Some individuals may develop an allergic skin reaction after repeated contact with benzophenones.[4]
-
Potential for Carcinogenicity and Reproductive Toxicity: Certain benzophenone compounds are suspected of causing cancer or having adverse effects on fertility or fetal development.[5][6][7]
-
Combustible Dust: If handled as a fine powder, there is a potential for a combustible dust explosion in the presence of an ignition source.[8][9][10]
-
Aquatic Toxicity: Many benzophenones are harmful to aquatic life, with some exhibiting long-lasting effects.[11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone. The following table outlines the recommended PPE, with the rationale rooted in the potential hazards of this chemical class.
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a high risk of splashes or dust generation. | To prevent eye irritation or serious eye damage from accidental contact with the chemical.[8][10][12] |
| Skin Protection | Wear chemical-resistant gloves (e.g., butyl rubber). A disposable lab coat should be worn at all times. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[1] | To prevent skin irritation and absorption. Contaminated clothing should be removed and laundered before reuse.[12][13] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the powder outside of a certified chemical fume hood, or if dust generation is significant. | To prevent inhalation of the powder, which could be harmful.[9] |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is fundamental to ensuring a safe laboratory environment when working with this compound.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Dust Control: Take measures to minimize dust generation. If the compound is in powdered form, careful handling is required to prevent it from becoming airborne.[8][10]
Procedural Workflow for Safe Handling:
The following diagram illustrates the critical steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
Spill Management and Waste Disposal
Prompt and correct response to spills is crucial, as is the proper disposal of all chemical waste.
Spill Response:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Waste Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[13]
-
Do not dispose of this chemical down the drain or in the regular trash.[4][13]
-
Collect all chemical waste in clearly labeled, sealed containers for pickup by a licensed hazardous waste disposal contractor.[13]
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[12] Keep the container tightly closed when not in use.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][12]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Safety Data Sheet: Benzophenone - Carl ROTH. (URL: [Link])
-
Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025 - Redox. (URL: [Link])
-
SAFETY DATA SHEET 03-03-2020 - Rathburn Chemicals. (URL: [Link])
-
Safety data sheet - BASF. (URL: [Link])
-
Benzophenone - Safety Data Sheet. (URL: [Link])
-
SDS US. (URL: [Link])
-
Safety Data Sheet: Benzophenone - Carl ROTH. (URL: [Link])
-
Safety Data Sheet: tert-butyl-4-methoxyphenol - Chemos GmbH&Co.KG. (URL: [Link])
-
Safety data sheet - BASF. (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
-
Benzophenones - Substance report. (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
